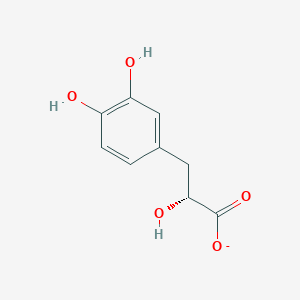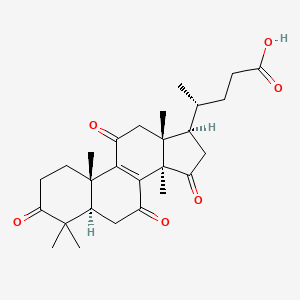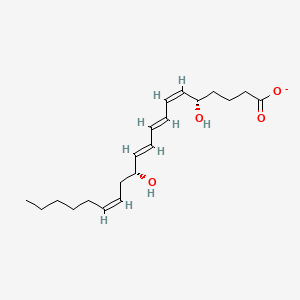
(2R)-3-(3,4-dihydroxyphenyl)lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(3,4-dihydroxyphenyl)lactate is a (2R)-2-hydroxy monocarboxylic acid anion that is the conjugate base of (2R)-3-(3,4-dihydroxyphenyl)lactic acid, obtained by deprotonation of the carboxy group. It is a (2R)-2-hydroxy monocarboxylic acid anion and a 3-(3,4-dihydroxyphenyl)lactate. It is a conjugate base of a (2R)-3-(3,4-dihydroxyphenyl)lactic acid.
Applications De Recherche Scientifique
Synthesis and Derivatization:
- (2R)-3-(3,4-dihydroxyphenyl)lactate, also known as dihydrocaffeic acid, can be derivatized using laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process yields various propionic acid derivatives, showing its versatility in organic synthesis (Mikolasch et al., 2002).
Complex Formation in Extraction Processes:
- In the TALSPEAK process for separating trivalent actinides from lanthanide cations, (2R)-3-(3,4-dihydroxyphenyl)lactate (as lactic acid) plays a complex role. It contributes to the formation of ternary complexes involving lanthanides, HDEHP (di-2-ethylhexylphosphoric acid), and lactate, influencing the extraction efficiency (Marie et al., 2012).
Biotechnological Production:
- The compound can be biotechnologically produced through the reduction of 3,4-dihydroxyphenylpyruvate by specific lactate dehydrogenases. This process has been used for the production of L-Danshensu, a compound with pharmacological relevance (Huang Lu et al., 2018).
Catalysis and Green Chemistry:
- Zeolites, like H-USY, have been used to catalyze the conversion of sugars to lactic acid and methyl lactate, demonstrating the compound's role in the sustainable production of biodegradable plastics and solvents (West et al., 2010).
Chemical Synthesis and Characterization:
- The synthesis and characterization of R-3,4-dihydroxyphenyl lactic acid (danshensu) and its isomers provide insights into its molecular structure, crucial for its applications in traditional Chinese medicine (Sidoryk et al., 2018).
Biosynthesis and Polymer Research:
- Studies have demonstrated the biosynthesis of polyhydroxyalkanoates containing units derived from (2R)-3-(3,4-dihydroxyphenyl)lactate, showcasing its potential in producing biodegradable polymers (Mizuno et al., 2017).
Receptor Activation and Signaling:
- Hydroxybenzoic acids, structurally similar to (2R)-3-(3,4-dihydroxyphenyl)lactate, have been identified as selective agonists for the lactate receptor GPR81, implicating potential signaling roles in metabolic pathways (Dvorak et al., 2012).
Analytical Methods and Biosensing:
- The development of analytical methods and biosensors for the detection of lactate highlights the importance of (2R)-3-(3,4-dihydroxyphenyl)lactate in various biological and medical contexts (Pundir et al., 2016).
Propriétés
Formule moléculaire |
C9H9O5- |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1/t8-/m1/s1 |
Clé InChI |
PAFLSMZLRSPALU-MRVPVSSYSA-M |
SMILES isomérique |
C1=CC(=C(C=C1C[C@H](C(=O)[O-])O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)




![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)

![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)



